3-(6-Oxopiperidin-3-yl)propanoic acid
Overview
Description
3-(6-Oxopiperidin-3-yl)propanoic acid is a chemical compound belonging to the class of piperidines. It has the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. This compound is characterized by the presence of a piperidine ring with a ketone group at the 6th position and a propanoic acid moiety attached to the 3rd position of the piperidine ring.
Scientific Research Applications
3-(6-Oxopiperidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(6-Oxopiperidin-3-yl)propanoic acid are currently unknown. This compound belongs to the class of piperidines . Piperidines are a class of organic compounds, many of which are used in pharmaceuticals and chemical synthesis. They are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
Given its structural similarity to other piperidine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and cellular metabolism .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other piperidine compounds, it may modulate the activity of its target proteins, leading to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
The synthesis of 3-(6-Oxopiperidin-3-yl)propanoic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available piperidine derivatives. One common method involves the oxidation of 3-(piperidin-3-yl)propanoic acid to introduce the ketone group at the 6th position.
Reaction Conditions: The oxidation reaction is usually carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions to ensure selective oxidation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
3-(6-Oxopiperidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 3-(6-hydroxypiperidin-3-yl)propanoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted piperidines, and various oxidized forms of the compound.
Comparison with Similar Compounds
3-(6-Oxopiperidin-3-yl)propanoic acid can be compared with other similar compounds:
Properties
IUPAC Name |
3-(6-oxopiperidin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJGXWZMEWCGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654967 | |
Record name | 3-(6-Oxopiperidin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-37-3 | |
Record name | 3-(6-Oxopiperidin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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